1,2-Di(4-boronophenoxy)ethane, dipinacol ester
Overview
Description
1,2-Di(4-boronophenoxy)ethane, dipinacol ester is a chemical compound with the molecular formula C26H36B2O6. It is a boronic ester derivative, which is often used in organic synthesis and materials science. The compound is characterized by the presence of boron atoms, which are known for their ability to form stable covalent bonds with carbon, oxygen, and nitrogen atoms. This property makes boronic esters valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di(4-boronophenoxy)ethane, dipinacol ester can be synthesized through a multi-step process involving the reaction of boronic acid derivatives with pinacol. The general synthetic route involves the following steps:
Formation of Boronic Acid Derivatives:
Esterification with Pinacol: The boronic acid derivatives are then reacted with pinacol in the presence of a dehydrating agent such as toluene or dichloromethane to form the boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Di(4-boronophenoxy)ethane, dipinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids and boronic anhydrides.
Reduction: Boranes and borohydrides.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Scientific Research Applications
1,2-Di(4-boronophenoxy)ethane, dipinacol ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials such as boron-doped graphene and boron-containing polymers.
Mechanism of Action
The mechanism of action of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester involves the interaction of the boronic ester group with various molecular targets. The boron atoms in the compound can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, making it useful for enzyme inhibition and drug design. The compound can also participate in coordination chemistry, forming stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
Pinacolborane: A borane derivative with similar reactivity.
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane: Another boronic ester with comparable properties.
Uniqueness
1,2-Di(4-boronophenoxy)ethane, dipinacol ester is unique due to its specific structure, which allows for the formation of stable boronic ester bonds. This stability makes it particularly useful in applications requiring robust and durable chemical intermediates. Additionally, its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethoxy]phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36B2O6/c1-23(2)24(3,4)32-27(31-23)19-9-13-21(14-10-19)29-17-18-30-22-15-11-20(12-16-22)28-33-25(5,6)26(7,8)34-28/h9-16H,17-18H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXYACQNJWQTSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36B2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657087 | |
Record name | 2,2'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-07-3 | |
Record name | 2,2'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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